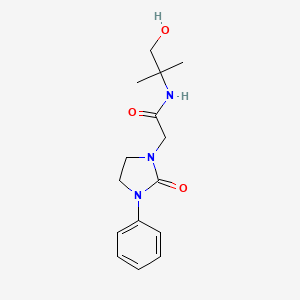![molecular formula C14H20N2O2 B6586363 1-benzyl-3-[(1-hydroxycyclopentyl)methyl]urea CAS No. 1219906-94-1](/img/structure/B6586363.png)
1-benzyl-3-[(1-hydroxycyclopentyl)methyl]urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Benzyl-3-[(1-hydroxycyclopentyl)methyl]urea (BCPU) is a novel small molecule that is gaining interest due to its potential applications in scientific research. This molecule is a member of the urea family, and its structure consists of a benzyl group and a hydroxycyclopentylmethyl group connected by a urea bond. BCPU has been studied for its use in a variety of scientific research applications, including biochemical and physiological effects, as well as its potential for use in laboratory experiments.
Wissenschaftliche Forschungsanwendungen
1-benzyl-3-[(1-hydroxycyclopentyl)methyl]urea has been studied for its potential applications in scientific research, particularly in the fields of biochemistry and physiology. In biochemistry, 1-benzyl-3-[(1-hydroxycyclopentyl)methyl]urea has been used to study the effects of urea on enzyme activity, protein folding, and the binding of proteins to DNA. In physiology, 1-benzyl-3-[(1-hydroxycyclopentyl)methyl]urea has been studied for its potential to modulate the activity of certain receptors, such as the muscarinic acetylcholine receptor, and to modulate the activity of certain enzymes, such as the enzyme tyrosine kinase.
Wirkmechanismus
The mechanism of action of 1-benzyl-3-[(1-hydroxycyclopentyl)methyl]urea is not yet fully understood. However, it is believed that 1-benzyl-3-[(1-hydroxycyclopentyl)methyl]urea can interact with certain receptors, such as the muscarinic acetylcholine receptor, and modulate their activity. Additionally, 1-benzyl-3-[(1-hydroxycyclopentyl)methyl]urea may also interact with certain enzymes, such as tyrosine kinase, and modulate their activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-benzyl-3-[(1-hydroxycyclopentyl)methyl]urea are not yet fully understood. However, it is believed that 1-benzyl-3-[(1-hydroxycyclopentyl)methyl]urea can modulate the activity of certain receptors, such as the muscarinic acetylcholine receptor, and modulate the activity of certain enzymes, such as tyrosine kinase. Additionally, 1-benzyl-3-[(1-hydroxycyclopentyl)methyl]urea may also have an effect on protein folding and the binding of proteins to DNA.
Vorteile Und Einschränkungen Für Laborexperimente
1-benzyl-3-[(1-hydroxycyclopentyl)methyl]urea has several advantages for use in laboratory experiments. It is a small molecule, making it easy to synthesize and handle. Additionally, it is relatively stable and has a low toxicity profile. However, 1-benzyl-3-[(1-hydroxycyclopentyl)methyl]urea also has some limitations. It is not soluble in water, making it difficult to use in aqueous solutions. Additionally, 1-benzyl-3-[(1-hydroxycyclopentyl)methyl]urea is not widely available, making it difficult to obtain in large quantities.
Zukünftige Richtungen
The potential future directions for 1-benzyl-3-[(1-hydroxycyclopentyl)methyl]urea include further exploration of its biochemical and physiological effects, as well as its potential applications in laboratory experiments. Additionally, further research into the mechanism of action of 1-benzyl-3-[(1-hydroxycyclopentyl)methyl]urea could lead to the development of novel therapeutic agents. Additionally, 1-benzyl-3-[(1-hydroxycyclopentyl)methyl]urea could be used in the development of new diagnostic tools and biomarkers for disease. Finally, 1-benzyl-3-[(1-hydroxycyclopentyl)methyl]urea could be used in the development of new drug delivery systems.
Synthesemethoden
1-benzyl-3-[(1-hydroxycyclopentyl)methyl]urea can be synthesized by a two-step process. In the first step, the benzyl group is connected to the hydroxycyclopentylmethyl group by a condensation reaction. This reaction is catalyzed by a base, such as sodium hydroxide, and is followed by a dehydration reaction to form the urea bond. The second step involves the addition of a base, such as potassium carbonate, to the reaction mixture to form the desired product.
Eigenschaften
IUPAC Name |
1-benzyl-3-[(1-hydroxycyclopentyl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c17-13(15-10-12-6-2-1-3-7-12)16-11-14(18)8-4-5-9-14/h1-3,6-7,18H,4-5,8-11H2,(H2,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSCZZPFDZVPAIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CNC(=O)NCC2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-3-[(1-hydroxycyclopentyl)methyl]urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-methoxyphenyl)-3-[2-(thiophen-3-yl)ethyl]urea](/img/structure/B6586287.png)
![N-[2-(thiophen-3-yl)ethyl]pyridine-3-sulfonamide](/img/structure/B6586294.png)
![N-(4,5-dihydro-1,3-thiazol-2-yl)-5-methyl-3-oxo-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B6586302.png)
![N-cyclopentyl-2-{[6-(propan-2-yl)pyrimidin-4-yl]sulfanyl}acetamide](/img/structure/B6586316.png)

![N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-3-(1H-1,2,3,4-tetrazol-1-yl)benzamide](/img/structure/B6586328.png)


![N-[(4-fluorophenyl)methyl]-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B6586340.png)
![3-(pyrazin-2-yl)-N-[(pyridin-2-yl)methyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B6586347.png)
![3,4-dimethyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzene-1-sulfonamide](/img/structure/B6586368.png)
![1-(3-fluorophenyl)-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]methanesulfonamide](/img/structure/B6586378.png)
![2-[(1H-indol-3-yl)formamido]-N-(pyridin-3-yl)acetamide](/img/structure/B6586382.png)
![2-[(6-oxo-1,6-dihydropyridin-3-yl)formamido]-N-[(thiophen-2-yl)methyl]acetamide](/img/structure/B6586385.png)